molecular formula C11H19N3O2 B13617749 Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13617749
M. Wt: 225.29 g/mol
InChI Key: YOLCWECMMPDBRI-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a synthetic organic compound featuring a propanoate ester backbone with a 2-methylimidazole substituent at the third carbon and an ethylamino group at the second carbon. This compound belongs to a class of imidazole derivatives, which are structurally characterized by a five-membered aromatic ring containing two nitrogen atoms.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(ethylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-5-13-11(3,10(15)16-4)8-14-7-6-12-9(14)2/h6-7,13H,5,8H2,1-4H3

InChI Key

YOLCWECMMPDBRI-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=CN=C1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethylamine and methyl acrylate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring into more saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolidines.

Scientific Research Applications

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the ethylamino group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate with structurally related compounds from the literature, focusing on molecular features, functional groups, and pharmacological data where available.

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Data
This compound (Target) C₁₁H₂₀N₃O₂* 226.30 Ethylamino, 2-methylimidazole, methyl ester No direct data; inferred activity from structural analogs
Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 1249890-27-4) C₈H₁₃N₃O₂ 183.21 Amino, 2-methylimidazole, methyl ester No direct data; simpler structure suggests reduced steric hindrance vs. target
Compound 32 (Methyl 2-hydroxymethyl-tetrazole derivative) C₂₂H₂₂N₆O₃ 419.56 Hydroxymethyl, tetrazole, trimethylsilyl Radioligand binding assays performed; potential angiotensin receptor modulation
Compound 10 (Methyl imidazole-tetrazole derivative) C₁₅H₁₆N₆O₂ 312.34 Tetrazole, imidazole, methyl ester High yield (91%); no explicit activity data but structurally optimized for stability
Compound 3 (Benzo[d]imidazole derivative) C₁₉H₂₁N₃O₂ 323.39 Benzyl, hydroxyethyl, benzoimidazole Synthesized via hydrolysis; pharmacological evaluation not reported

*Calculated based on structural analogs in .

Key Structural and Functional Differences:

Compound 32 and Compound 10 incorporate tetrazole moieties, which are known for their metabolic stability and hydrogen-bonding capacity, unlike the target compound’s imidazole group .

The benzoimidazole core in Compound 3 may offer enhanced aromatic stacking interactions compared to the target’s simpler imidazole structure .

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